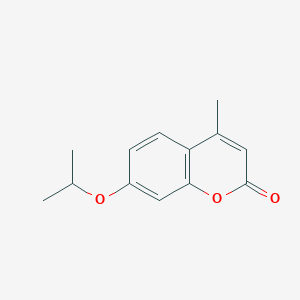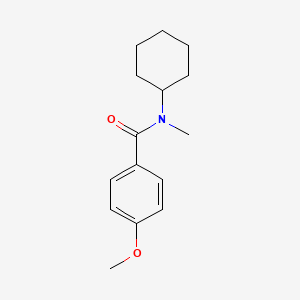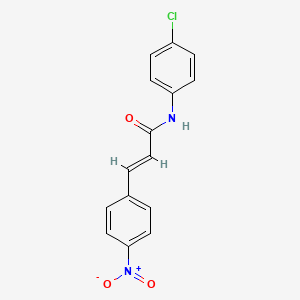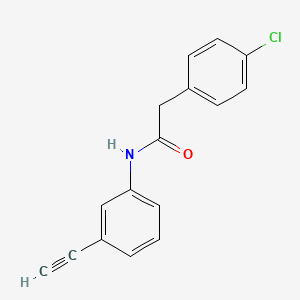![molecular formula C17H18N2O4S B5815565 N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5815565.png)
N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide, also known as DPTA, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields of research.
作用机制
The exact mechanism of action of N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide is not fully understood, but it is thought to involve the modulation of certain biochemical pathways and signaling pathways in cells. In neuroscience, this compound has been shown to enhance the activity of the NMDA receptor, which is involved in long-term potentiation (LTP) and synaptic plasticity. In cancer research, this compound has been shown to induce cancer cell death through the activation of apoptotic pathways and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application and concentration used. In neuroscience, this compound has been shown to enhance cognitive function and memory consolidation in animal models. In cancer research, this compound has been shown to induce cancer cell death and inhibit tumor growth in vitro and in vivo. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved pharmacological properties, such as increased bioavailability and reduced toxicity.
实验室实验的优点和局限性
N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to modulate specific biochemical pathways and signaling pathways. However, this compound also has some limitations, such as its relatively low solubility in water and its potential for toxicity at high concentrations.
未来方向
There are several future directions for research on N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide, including the development of new drugs based on its structure and pharmacological properties, the investigation of its potential as a therapeutic agent for neurological disorders and cancer, and the elucidation of its exact mechanism of action. Additionally, further research is needed to evaluate the safety and toxicity of this compound in vivo, as well as its potential for drug interactions and side effects.
合成方法
N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxyaniline with carbon disulfide, followed by the reaction of the resulting product with 2-chloroacetoxybenzene. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学研究应用
N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide has been studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. In cancer research, this compound has been investigated for its potential as a chemotherapy agent, as it has been shown to induce cancer cell death in vitro. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved pharmacological properties.
属性
IUPAC Name |
N-[(2,5-dimethoxyphenyl)carbamothioyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-21-13-8-9-15(22-2)14(10-13)18-17(24)19-16(20)11-23-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H2,18,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQIVGSYYUGWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(3-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5815486.png)
![2-[(4-bromobenzyl)thio]acetamide](/img/structure/B5815492.png)

![2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5815523.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5815529.png)
![3-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5815534.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2-fluoroaniline](/img/structure/B5815540.png)


![N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5815561.png)
![1-{4-[(2-naphthyloxy)methyl]benzoyl}piperidine](/img/structure/B5815573.png)
![5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5815576.png)

